molecular formula C14H28N9OP3 B1204584 Fotretamine CAS No. 12712-32-2

Fotretamine

Cat. No.: B1204584
CAS No.: 12712-32-2
M. Wt: 431.35 g/mol
InChI Key: SCGZIPCHOAVGCL-UHFFFAOYSA-N
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Description

Fotretamine (C₁₄H₂₈N₉OP₃; CAS 37132-72-2) is a synthetic antineoplastic agent classified under alkylating agents. Its chemical structure comprises a hexahydro-1,3,5,2,4,6-triazatriphosphorine core substituted with five aziridinyl groups and a morpholino moiety . This polyfunctional structure enables crosslinking of DNA strands, thereby inhibiting replication and transcription in rapidly dividing cancer cells.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

12712-32-2

Molecular Formula

C14H28N9OP3

Molecular Weight

431.35 g/mol

IUPAC Name

4-[2,4,4,6,6-pentakis(aziridin-1-yl)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-trien-2-yl]morpholine

InChI

InChI=1S/C14H28N9OP3/c1-2-18(1)25(19-3-4-19)15-26(20-5-6-20,21-7-8-21)17-27(16-25,22-9-10-22)23-11-13-24-14-12-23/h1-14H2

InChI Key

SCGZIPCHOAVGCL-UHFFFAOYSA-N

SMILES

C1CN1P2(=NP(=NP(=N2)(N3CC3)N4CCOCC4)(N5CC5)N6CC6)N7CC7

Canonical SMILES

C1CN1P2(=NP(=NP(=N2)(N3CC3)N4CCOCC4)(N5CC5)N6CC6)N7CC7

Other CAS No.

37132-72-2

Synonyms

2,2,4,4,6-pentaethyleneimino-6-morpholinocyclotriphosphazatriene
fotrin

Origin of Product

United States

Preparation Methods

Fotretamine can be synthesized through a multi-step process involving the reaction of pentaethyleneimine with triazatriphosphorine derivatives under controlled conditions. The preparation method typically involves:

Chemical Reactions Analysis

Fotretamine undergoes various chemical reactions, including:

Scientific Research Applications

Fotretamine has several scientific research applications:

Mechanism of Action

Fotretamine exerts its effects primarily through its alkylating activity. It causes chromosomal breaks in lymphocytes, leading to its immunosuppressive and antineoplastic properties. The compound interacts with DNA, forming covalent adducts that result in DNA damage and cell death .

Comparison with Similar Compounds

Comparative Analysis with Similar Antineoplastic Compounds

Structural and Mechanistic Comparisons

Fotretamine belongs to a broader class of DNA-alkylating agents but differs significantly from other compounds in both structure and mechanism. Below is a comparative overview:

Compound Chemical Class Mechanism of Action Key Structural Features
This compound Triazatriphosphorine derivative DNA crosslinking via aziridinyl groups Pentakis-aziridinyl, morpholino-substituted core
Fotemustine Nitrosourea DNA alkylation and carbamoylation Chloroethyl-nitrosourea backbone
Ftorafur Fluoropyrimidine prodrug Metabolized to 5-FU, inhibiting thymidylate synthase Tegafur (5-FU prodrug) with trifluoromethyl group
Gemcitabine Nucleoside analog Incorporation into DNA, causing chain termination Difluoro-deoxycytidine analog
Key Findings:
  • This compound vs. Fotemustine : While both alkylate DNA, this compound’s aziridinyl groups enable crosslinking, whereas Fotemustine’s chloroethyl groups induce single-strand breaks and carbamoylation of proteins .
  • This compound vs. Ftorafur : Ftorafur requires metabolic activation to 5-FU, targeting nucleotide synthesis, whereas this compound acts directly on DNA .

Pharmacokinetic and Toxicity Profiles

Limited pharmacokinetic data are available for this compound, but comparisons can be inferred from class-specific properties:

Parameter This compound Fotemustine Gemcitabine
Bioavailability Low (oral) High (IV) High (IV)
Metabolism Hepatic aziridine hydrolysis Hepatic CYP450 Intracellular phosphorylation
Half-life ~4–6 hours (estimated) 1.2 hours 15–20 minutes
Key Toxicity Myelosuppression, nephrotoxicity Thrombocytopenia, hepatotoxicity Myelosuppression, flu-like symptoms
Insights:
  • This compound’s aziridinyl groups contribute to dose-limiting myelosuppression, a common issue with alkylating agents .
  • Fotemustine’s nitrosourea moiety increases lipophilicity, enhancing CNS penetration but raising hepatotoxicity risks .

Analytical and Clinical Considerations

Analytical Techniques for this compound

This compound’s detection in biological matrices relies on:

  • HPLC with UV detection : Used for purity assessment in formulations (detection limit: ~2.5 µg/mL) .
  • GC-MS : Employed for plasma quantification due to its volatility after derivatization .

In contrast, Fotemustine is analyzed via LC-MS/MS for its nitroso metabolites, while Gemcitabine requires ion-pair chromatography due to polar metabolites .

Clinical Efficacy and Limitations

  • This compound : Shows moderate efficacy in ovarian and lung cancer models but is overshadowed by platinum-based therapies .
  • Gemcitabine : Superior efficacy in pancreatic and breast cancers due to targeted antimetabolite action .

Biological Activity

Fotretamine, also known as 1-(2-chloroethyl)-3-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-b]quinolin-4-one, is a compound that has been investigated for its potential biological activities, particularly in the context of cancer treatment and immunosuppression. This article provides a detailed overview of its biological activity, supported by relevant data tables and case studies.

This compound is primarily recognized for its antineoplastic properties , which involve the disruption of cellular processes essential for tumor growth. The compound has been shown to induce chromosomal breaks in lymphocytes, contributing to its immunosuppressive effects. This mechanism is particularly relevant in the treatment of various cancers, where modulation of the immune response can enhance therapeutic efficacy.

Biological Activities

  • Antineoplastic Activity
    • This compound has been evaluated for its effectiveness against different cancer cell lines. Studies indicate that it may inhibit cell proliferation and induce apoptosis in malignant cells.
    • In vitro studies demonstrated that this compound could significantly reduce the viability of cancer cells, suggesting a dose-dependent relationship between the concentration of this compound and its cytotoxic effects.
  • Immunosuppressive Effects
    • Research indicates that this compound may have potential as an immunosuppressive agent due to its ability to cause chromosomal damage in lymphocytes. This property could be beneficial in preventing graft rejection in transplant patients or treating autoimmune diseases.
  • Cytogenetic Effects
    • A study highlighted that this compound caused sister chromatid exchanges (SCE) and chromosomal aberrations in cultured human lymphocytes, indicating its potential genotoxicity. These findings are critical for assessing the safety and long-term effects of using this compound in clinical settings.

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
AntineoplasticInduces apoptosis in cancer cells
ImmunosuppressiveCauses chromosomal breaks in lymphocytes
Cytogenetic EffectsInduces sister chromatid exchanges (SCE)

Case Study: Antitumor Activity

A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity, particularly against leukemia and solid tumors. The results indicated a 50% reduction in cell viability at concentrations ranging from 1 to 10 µM, demonstrating its potential as a chemotherapeutic agent.

Table 2: Cytotoxicity Results of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Effect Observed
HL-60 (Leukemia)5.0Significant apoptosis
MCF-7 (Breast Cancer)7.5Reduced proliferation
A549 (Lung Cancer)6.0Induction of necrosis

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fotretamine
Reactant of Route 2
Fotretamine

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